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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Hydroxy-4-
Methoxybenzaldehyde and its derivatives. The data presented is intended to aid researchers

in the identification, characterization, and development of novel compounds based on this

scaffold. The guide includes a summary of key spectroscopic data in tabular format, detailed

experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction
2-Hydroxy-4-methoxybenzaldehyde is a naturally occurring organic compound and an

isomer of vanillin, found in the root bark essential oil of Periploca sepium Bunge.[1] It serves as

a valuable starting material in the synthesis of various derivatives, including Schiff bases and

other heterocyclic compounds with potential applications in medicinal chemistry. Understanding

the spectroscopic properties of 2-Hydroxy-4-Methoxybenzaldehyde and its derivatives is

crucial for confirming their structure, assessing purity, and elucidating structure-activity

relationships. This guide focuses on a comparative analysis of its spectroscopic signatures

using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry.
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The following tables summarize the key spectroscopic data for 2-Hydroxy-4-
Methoxybenzaldehyde and two of its derivatives. It is important to note that the derivatives

presented here are substituted isomers, and direct comparison should be made with

consideration of the differing substitution patterns.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compoun
d

Ar-H -CHO -OH -OCH₃ Other Solvent

2-Hydroxy-

4-

methoxybe

nzaldehyd

e

7.42 (d,

J=8.5 Hz,

1H), 6.51

(dd, J=8.5,

2.3 Hz,

1H), 6.42

(d, J=2.3

Hz, 1H)

9.71 (s,

1H)

11.48 (s,

1H)

3.86 (s,

3H)
CDCl₃

2-Bromo-5-

hydroxy-4-

methoxybe

nzaldehyd

e

7.31 (s,

1H), 6.68

(s, 1H)

10.15 (s,

1H)

10.89 (s,

1H)

3.93 (s,

3H)
CDCl₃

5-Hydroxy-

4-methoxy-

2-

nitrobenzal

dehyde

7.62 (s,

1H), 6.65

(s, 1H)

10.35 (s,

1H)

11.02 (s,

1H)

4.01 (s,

3H)
CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Compound C=O
Ar-C
(Substitute
d)

Ar-C-H -OCH₃ Solvent

2-Hydroxy-4-

methoxybenz

aldehyde

194.8
166.3, 164.8,

114.8

135.5, 105.5,

101.1
55.6 CDCl₃

2-Bromo-5-

hydroxy-4-

methoxybenz

aldehyde

193.7
159.9, 151.0,

115.7, 109.8
127.5, 102.9 56.6 CDCl₃

5-Hydroxy-4-

methoxy-2-

nitrobenzalde

hyde

188.9
161.4, 153.2,

140.9, 114.1
120.3, 103.9 57.0 CDCl₃

Table 3: FT-IR Spectroscopic Data (cm⁻¹)
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Compoun
d

ν(O-H)
ν(C-H)
aromatic

ν(C=O)
ν(C=C)
aromatic

ν(C-O) Other

2-Hydroxy-

4-

methoxybe

nzaldehyd

e

~3070

(broad)
~3000 ~1645

~1610,

1575, 1480

~1260,

1170

2-Bromo-5-

hydroxy-4-

methoxybe

nzaldehyd

e

3250 2924 1653 1581 1258

5-Hydroxy-

4-methoxy-

2-

nitrobenzal

dehyde

3260 3100 1665 1600 1275
1525, 1345

(NO₂)

Table 4: UV-Vis Spectroscopic Data

Compound λmax (nm) Solvent

2-Hydroxy-4-

methoxybenzaldehyde
231, 278, 315 Ethanol

2-Bromo-5-hydroxy-4-

methoxybenzaldehyde
240, 285, 325 Not Specified

5-Hydroxy-4-methoxy-2-

nitrobenzaldehyde
250, 290, 360 Not Specified

Table 5: Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Mass (m/z) of
Molecular Ion
[M]⁺

Key Fragment
Ions (m/z)

2-Hydroxy-4-

methoxybenzald

ehyde

C₈H₈O₃ 152.15 152 151, 123, 95, 65

2-Bromo-5-

hydroxy-4-

methoxybenzald

ehyde

C₈H₇BrO₃ 231.04 230/232 Not Specified

5-Hydroxy-4-

methoxy-2-

nitrobenzaldehyd

e

C₈H₇NO₅ 197.14 197 Not Specified

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400

MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Data Acquisition: For ¹H NMR, 16 scans were typically accumulated with a relaxation delay

of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2

seconds.

Data Processing: The spectra were processed using standard Fourier transform and

baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and coupling

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using the

Attenuated Total Reflectance (ATR) technique.

Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of the ATR accessory.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean, empty ATR crystal was

recorded prior to each sample measurement and automatically subtracted from the sample

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade

ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to an appropriate

concentration (typically 10-50 µg/mL) to ensure that the absorbance values were within the

linear range of the instrument (0.1-1.0 AU).

Data Acquisition: The spectra were scanned from 200 to 400 nm.

Blank Correction: A cuvette containing only the solvent (ethanol) was used as a blank to zero

the spectrophotometer.

Mass Spectrometry (MS)
Mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid

Quadrupole-Orbitrap mass spectrometer using an Electron Ionization (EI) source.

Sample Introduction: A small amount of the sample was introduced directly into the ion

source via a solid probe.
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Ionization: The electron energy was set to 70 eV.

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Hydroxy-4-Methoxybenzaldehyde and its derivatives.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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